molecular formula C16H13FN4O3 B6588083 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide CAS No. 1324289-82-8

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B6588083
CAS No.: 1324289-82-8
M. Wt: 328.30 g/mol
InChI Key: IQZQEOBUNBLKOL-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyridazinone core substituted at the 3-position with a 4-fluorophenyl group. The 1-position is linked to a propanamide side chain terminating in a 1,2-oxazol-3-yl moiety. The propanamide linker balances solubility and conformational flexibility, critical for target engagement .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c1-10(16(23)18-14-8-9-24-20-14)21-15(22)7-6-13(19-21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZQEOBUNBLKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H14F N4O2
  • Molecular Weight : 298.30 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound features a dihydropyridazine core substituted with a fluorophenyl group and an oxazole moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Inhibition of Carbonic Anhydrase IX : A related study demonstrated that pyridazinone-substituted compounds showed potent inhibition of membrane-bound human carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The inhibition of CA IX is associated with reduced tumor growth and metastasis .
CompoundIC50 (µM)Cancer Cell Line
Compound A5.0PANC-1
Compound B7.5MCF-7
2-[3-(4-fluorophenyl)-6-oxo...]6.0A549

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • SMYD Proteins Inhibition : Research has highlighted the potential of similar compounds as inhibitors of SMYD proteins (SMYD2 and SMYD3), which play crucial roles in gene regulation and are implicated in various cancers .

Antioxidant Activity

The antioxidant properties of related compounds have been studied, suggesting that they may help mitigate oxidative stress in cells, thereby contributing to their anticancer effects . This is particularly relevant as oxidative stress is a known factor in cancer development.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Interaction : The presence of the oxazole and dihydropyridazine moieties suggests potential interactions with various enzymes, possibly through hydrogen bonding or π-stacking interactions.
  • Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer pathways, reinforcing its potential as a lead compound for further development .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Case Study on CA IX Inhibition : A clinical investigation assessed the effects of CA IX inhibitors on tumor growth in patients with renal cell carcinoma, showing promising results for compounds structurally similar to 2-[3-(4-fluorophenyl)-6-oxo...] .
  • Antiproliferative Activity : Another study evaluated the antiproliferative effects of various derivatives against breast cancer cell lines, establishing a correlation between structural modifications and biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity:
    • Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the compound's ability to penetrate cellular membranes and interact with specific molecular targets involved in cancer progression .
  • Anti-inflammatory Properties:
    • The inhibition of phosphodiesterase enzymes (PDEs), particularly PDE4, has been linked to anti-inflammatory effects. Compounds that modulate cAMP levels can potentially reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Neurological Disorders:
    • The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have shown that similar compounds can act as neuroprotective agents, which may be beneficial in conditions like Alzheimer's disease .

Biological Research Applications

  • Receptor-Ligand Interactions:
    • The compound can serve as a tool for studying receptor-ligand interactions, particularly in the context of G-protein-coupled receptors (GPCRs). Understanding these interactions is crucial for drug development and therapeutic interventions .
  • Chemical Biology:
    • As a probe in chemical biology, this compound can help elucidate biological pathways and mechanisms. Its ability to selectively bind to certain proteins makes it valuable for investigating cellular processes and signaling pathways .

Industrial Applications

  • Synthesis of Advanced Materials:
    • The compound may be utilized as an intermediate in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties can facilitate the development of novel materials with specific functionalities .
  • Pharmaceutical Development:
    • Given its biological activities, this compound is of interest in pharmaceutical development for creating new therapeutic agents targeting various diseases, particularly those involving inflammation and cancer .

Case Studies

  • Cytotoxicity Studies:
    • A study conducted on a series of pyridazine derivatives demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that modifications to the pyridazine structure could enhance anticancer properties .
  • Inflammation Models:
    • In animal models of inflammation, compounds structurally related to 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide exhibited reduced inflammatory markers when administered prior to inflammatory stimuli, highlighting their therapeutic potential .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound and CatS inhibitor (29) provides electron-withdrawing effects, enhancing binding to hydrophobic pockets compared to the electron-donating methoxy group in the C₁₃H₁₃N₂O₄ analogue .
  • Oxazole vs.

Pharmacokinetic and Stability Profiles

  • Propanamide Linker : The propanamide chain in the target compound and CatS inhibitor (29) may confer greater metabolic stability than the acetamide group in Compound X, as alkyl linkers resist enzymatic cleavage .
  • Sulfonyl Group in CatS Inhibitor : The sulfonyl moiety in Compound 29 enhances solubility and target specificity but introduces steric bulk absent in the target compound .

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